molecular formula C27H26N2O3S B2603407 N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-((1-(2,5-dimethylbenzyl)-1H-indol-3-yl)thio)acetamide CAS No. 681279-68-5

N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-((1-(2,5-dimethylbenzyl)-1H-indol-3-yl)thio)acetamide

Cat. No.: B2603407
CAS No.: 681279-68-5
M. Wt: 458.58
InChI Key: LGQWGDJUPRKZCT-UHFFFAOYSA-N
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Description

N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-((1-(2,5-dimethylbenzyl)-1H-indol-3-yl)thio)acetamide is a complex organic compound that features a unique combination of structural motifs, including a dioxin ring, an indole moiety, and a thioacetamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-((1-(2,5-dimethylbenzyl)-1H-indol-3-yl)thio)acetamide typically involves multiple steps:

    Formation of the Indole Moiety: The indole ring can be synthesized via the Fischer indole synthesis, where phenylhydrazine reacts with a ketone under acidic conditions.

    Attachment of the Benzyl Group: The 2,5-dimethylbenzyl group can be introduced through a Friedel-Crafts alkylation reaction.

    Synthesis of the Dioxin Ring: The dioxin ring can be formed by cyclization of appropriate dihydroxybenzene derivatives.

    Thioacetamide Formation: The final step involves the reaction of the indole derivative with thioacetic acid under basic conditions to form the thioacetamide linkage.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the use of high-throughput screening to identify the most efficient catalysts and solvents.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the indole and dioxin moieties. Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reduction reactions can occur at the thioacetamide group, often using reducing agents like lithium aluminum hydride.

    Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions. Halogenation, nitration, and sulfonation are typical examples.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenation using chlorine or bromine in the presence of a Lewis acid catalyst.

Major Products

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of amines or alcohols.

    Substitution: Halogenated, nitrated, or sulfonated derivatives.

Scientific Research Applications

Chemistry

In organic synthesis, N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-((1-(2,5-dimethylbenzyl)-1H-indol-3-yl)thio)acetamide can be used as a building block for more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel synthetic methodologies.

Biology

In biological research, this compound may serve as a probe to study enzyme interactions, particularly those involving sulfur-containing functional groups. It can also be used in the design of new bioactive molecules with potential therapeutic applications.

Medicine

The compound’s structural features suggest potential pharmacological activity. It could be investigated for its effects on various biological targets, including receptors and enzymes, making it a candidate for drug development.

Industry

In the materials science industry, the compound could be used in the development of new polymers or as a precursor for advanced materials with specific electronic or optical properties.

Mechanism of Action

The mechanism by which N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-((1-(2,5-dimethylbenzyl)-1H-indol-3-yl)thio)acetamide exerts its effects would depend on its specific application. In a biological context, it might interact with proteins or nucleic acids, altering their function. The indole moiety could engage in π-π stacking interactions, while the thioacetamide group might form covalent bonds with nucleophilic sites on biomolecules.

Comparison with Similar Compounds

Similar Compounds

    N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-(1H-indol-3-yl)acetamide: Lacks the 2,5-dimethylbenzyl group, which may affect its biological activity and chemical reactivity.

    N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-((1-benzyl-1H-indol-3-yl)thio)acetamide: Similar structure but without the methyl groups on the benzyl ring, potentially altering its interaction with biological targets.

Uniqueness

The presence of the 2,5-dimethylbenzyl group in N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-((1-(2,5-dimethylbenzyl)-1H-indol-3-yl)thio)acetamide may enhance its lipophilicity and ability to cross biological membranes, making it a unique candidate for drug development and other applications.

This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and comparisons with similar compounds

Properties

IUPAC Name

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[1-[(2,5-dimethylphenyl)methyl]indol-3-yl]sulfanylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H26N2O3S/c1-18-7-8-19(2)20(13-18)15-29-16-26(22-5-3-4-6-23(22)29)33-17-27(30)28-21-9-10-24-25(14-21)32-12-11-31-24/h3-10,13-14,16H,11-12,15,17H2,1-2H3,(H,28,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LGQWGDJUPRKZCT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C)CN2C=C(C3=CC=CC=C32)SCC(=O)NC4=CC5=C(C=C4)OCCO5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H26N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

458.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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